

# Co-administration of Henagliflozin and Warfarin Shows No Clinically Significant Drug-Drug Interaction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Henagliflozin |           |
| Cat. No.:            | B607935       | Get Quote |

A dedicated clinical study investigating the drug-drug interaction potential between the novel SGLT2 inhibitor, **henagliflozin**, and the widely used anticoagulant, warfarin, has concluded that co-administration of these two drugs does not result in any clinically significant pharmacokinetic or pharmacodynamic interactions. The findings suggest that **henagliflozin** and warfarin can be used concomitantly without the need for dose adjustments, providing crucial information for healthcare providers managing patients with type 2 diabetes and conditions requiring anticoagulation.

The study, a single-center, open-label, single-arm clinical trial, was conducted in 16 healthy male Chinese subjects.[1][2][3] The primary objective was to evaluate the reciprocal effects of **henagliflozin** and warfarin on their respective pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

# Pharmacokinetic and Pharmacodynamic Assessments

The study meticulously assessed the impact of co-administration on the concentration and effect of both drugs. The pharmacokinetic parameters of **henagliflozin** (at a steady state) were not significantly altered by warfarin. The geometric mean ratios (GMRs) for **henagliflozin**'s maximum plasma concentration (Cmax,ss) and the area under the plasma concentration-time



curve (AUCτ,ss) were 101.75% and 102.21%, respectively, with the 90% confidence intervals (CIs) falling well within the standard bioequivalence range of 80-125%.[1][2]

Similarly, **henagliflozin** had a slight but not clinically meaningful impact on the pharmacokinetics of both S- and R-warfarin. While there was a minor increase in the Cmax and AUC of both warfarin enantiomers, these changes were not considered clinically relevant.[1][2]

Crucially, the pharmacodynamic effects of warfarin, which are critical for its anticoagulant efficacy and safety, were not significantly affected by **henagliflozin**. The GMRs for the maximum effect on prothrombin time (PTmax) and the area under the effect curve for PT (PTAUC) were 92.73% and 97.42%, respectively.[1][2] Likewise, the GMRs for the maximum International Normalized Ratio (INRmax) and the area under the effect curve for INR (INRAUC) were 92.66% and 97.36%, respectively.[1] These results indicate that the anticoagulant effect of warfarin is maintained when co-administered with **henagliflozin**.

The combination was also found to be well-tolerated, with only mild adverse events reported, none of which were serious.[1][2]

## **Data Summary**

The key pharmacokinetic and pharmacodynamic data from the interaction study are summarized in the tables below for clear comparison.

Table 1: Pharmacokinetic Parameters of **Henagliflozin** with and without Warfarin

| Parameter | Geometric Mean Ratio<br>(GMR) % | 90% Confidence Interval<br>(CI) |
|-----------|---------------------------------|---------------------------------|
| Cmax,ss   | 101.75                          | 96.11 - 107.72                  |
| AUCτ,ss   | 102.21                          | 100.04 - 104.42                 |

Table 2: Pharmacokinetic Parameters of S- and R-Warfarin with and without Henagliflozin



| Enantiomer | Parameter | Geometric Mean<br>Ratio (GMR) % | 90% Confidence<br>Interval (CI) |
|------------|-----------|---------------------------------|---------------------------------|
| S-Warfarin | Cmax      | 114.31                          | 106.30 - 122.91                 |
| AUC0-t     | 120.15    | 116.71 - 123.69                 |                                 |
| AUC0-∞     | 120.81    | 117.17 - 124.58                 | _                               |
| R-Warfarin | Cmax      | 115.09                          | 109.46 - 121.01                 |
| AUC0-t     | 119.01    | 116.32 - 121.76                 |                                 |
| AUC0-∞     | 121.94    | 118.90 - 125.05                 |                                 |

Table 3: Pharmacodynamic Parameters of Warfarin with and without Henagliflozin

| Parameter | Geometric Mean Ratio<br>(GMR) % | 90% Confidence Interval<br>(CI) |
|-----------|---------------------------------|---------------------------------|
| PTmax     | 92.73                           | 91.25 - 94.22                   |
| PTAUC     | 97.42                           | 96.61 - 98.24                   |
| INRmax    | 92.66                           | 91.17 - 94.17                   |
| INRAUC    | 97.36                           | 96.52 - 98.21                   |

# **Experimental Protocols**

The clinical investigation followed a robust, single-center, open-label, single-arm design.[1][2] [3]

Study Population: The study enrolled 16 healthy male Chinese subjects.

#### Dosing Regimen:

- Henagliflozin: 10 mg administered once daily.
- Warfarin: 5 mg administered once daily.



Study Periods: The study likely consisted of periods where each drug was administered alone, followed by a period of co-administration to allow for a comparison of the pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic and Pharmacodynamic Sampling: Blood samples were collected at predetermined time points to measure the plasma concentrations of **henagliflozin** and both S-and R-warfarin. Prothrombin time (PT) and International Normalized Ratio (INR) were also measured at specified times to assess the anticoagulant effect of warfarin.

#### **Evaluated Parameters:**

- Henagliflozin Pharmacokinetics: Cmax,ss and AUCτ,ss.[1][2]
- Warfarin Pharmacokinetics: Cmax, AUC0-t, and AUC0-∞ for both S- and R-enantiomers.[1]
  [2]
- Warfarin Pharmacodynamics: PTmax, PTAUC, INRmax, and INRAUC.[1][2]

Statistical Analysis: The geometric mean ratios (GMRs) and their 90% confidence intervals were calculated to compare the pharmacokinetic and pharmacodynamic parameters of each drug when administered alone versus when co-administered.

# **Experimental Workflow**

The logical flow of the clinical trial to assess the drug-drug interaction between **henagliflozin** and warfarin is depicted in the diagram below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic and Pharmacodynamic Interactions Between Henagliflozin, a Novel Selective SGLT-2 Inhibitor, and Warfarin in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Co-administration of Henagliflozin and Warfarin Shows No Clinically Significant Drug-Drug Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607935#drug-drug-interaction-potential-of-henagliflozin-with-warfarin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com